Cyclohexyl 2-(piperidinomethyl)phenyl ketone
CAS No.: 898773-89-2
Cat. No.: VC3820750
Molecular Formula: C19H27NO
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898773-89-2 |
|---|---|
| Molecular Formula | C19H27NO |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | cyclohexyl-[2-(piperidin-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C19H27NO/c21-19(16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-20-13-7-2-8-14-20/h5-6,11-12,16H,1-4,7-10,13-15H2 |
| Standard InChI Key | YGDBWQTXMDPSOM-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCCCC3 |
| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCCCC3 |
Introduction
Cyclohexyl 2-(piperidinomethyl)phenyl ketone is a complex organic compound with the molecular formula C19H27NO and a molecular weight of 285.4 g/mol . It is also known by its IUPAC name, cyclohexyl-[2-(piperidin-1-ylmethyl)phenyl]methanone. This compound belongs to the class of ketones, which are characterized by the presence of a carbonyl group (C=O) linked to two alkyl or aryl groups.
Synthesis and Applications
While specific synthesis methods for cyclohexyl 2-(piperidinomethyl)phenyl ketone are not detailed in the available literature, compounds with similar structures often involve reactions between appropriate precursors, such as aldehydes or ketones, and piperidine derivatives. The compound's applications might be related to its structural features, which could be useful in pharmaceutical or chemical research, particularly in areas where piperidine derivatives show promise, such as in cancer therapy or neurological disorders .
Related Compounds
-
Cyclohexylmethyl phenyl ketone (CAS: 5653-09-8): This compound has a simpler structure without the piperidine moiety, with a molecular weight of 202.292 g/mol .
-
Cyclopentyl 2-(piperidinomethyl)phenyl ketone (CAS: 898773-87-0): Similar to the target compound but with a cyclopentyl group instead of cyclohexyl, it has a molecular weight of 271.40 g/mol .
-
Cyclohexyl 2-(morpholinomethyl)phenyl ketone (CAS: 898751-41-2): This compound replaces the piperidine ring with a morpholine ring .
Data Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume